5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide
Brand Name: Vulcanchem
CAS No.: 1040655-36-4
VCID: VC11943086
InChI: InChI=1S/C26H29ClN4O4/c27-18-12-14-20(15-13-18)29-24(33)17-31-22-10-4-3-9-21(22)25(34)30(26(31)35)16-6-5-11-23(32)28-19-7-1-2-8-19/h3-4,9-10,12-15,19H,1-2,5-8,11,16-17H2,(H,28,32)(H,29,33)
SMILES: C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C26H29ClN4O4
Molecular Weight: 497.0 g/mol

5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide

CAS No.: 1040655-36-4

Cat. No.: VC11943086

Molecular Formula: C26H29ClN4O4

Molecular Weight: 497.0 g/mol

* For research use only. Not for human or veterinary use.

5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide - 1040655-36-4

Specification

CAS No. 1040655-36-4
Molecular Formula C26H29ClN4O4
Molecular Weight 497.0 g/mol
IUPAC Name 5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide
Standard InChI InChI=1S/C26H29ClN4O4/c27-18-12-14-20(15-13-18)29-24(33)17-31-22-10-4-3-9-21(22)25(34)30(26(31)35)16-6-5-11-23(32)28-19-7-1-2-8-19/h3-4,9-10,12-15,19H,1-2,5-8,11,16-17H2,(H,28,32)(H,29,33)
Standard InChI Key ZQIPJPKSUZZWJA-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Canonical SMILES C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl

Introduction

The compound 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide is a complex organic molecule featuring a quinazolinone core, which is known for its diverse pharmacological activities. This compound includes functional groups such as a 4-chlorophenyl moiety and a carbamoyl group, contributing to its chemical reactivity and biological interactions.

Synthesis

The synthesis of such compounds generally involves multiple steps, including the formation of the quinazolinone core and the attachment of the carbamoyl and cyclopentyl groups. Common methods include condensation reactions and nucleophilic substitutions.

Biological Activity

Compounds with quinazolinone cores are often studied for their anti-cancer and anti-inflammatory properties. They can interact with enzymes and receptors involved in cell proliferation and apoptosis. The specific biological activity of 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide would depend on its interactions with these biological targets.

Related Compounds

Several compounds share structural similarities with 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide. These include:

Compound NameMolecular FormulaKey Features
N-[2-(4-chlorophenyl)ethyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamideNot specifiedQuinazolinone core; anti-cancer potential
5-[1-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(propan-2-yl)pentanamideNot specifiedQuinazolinone core; anti-inflammatory effects
5-(1-{[(2-Fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamideC24H27FN4O4Fluorophenyl group; potential therapeutic applications

Research Findings

While specific research findings on 5-(1-{[(4-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cyclopentylpentanamide are not available, compounds with similar structures have shown promise in modulating biological pathways related to cancer and inflammation. Further studies would be necessary to fully understand its biological activity and potential therapeutic applications.

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